Cas no 1038924-50-3 (5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one)

5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one 化学的及び物理的性質
名前と識別子
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- 5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one
- 5-hydroxy-1-methyl-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-4-one
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- MDL: MFCD19278820
- インチ: 1S/C12H18N2O2/c1-13-9-12(16)11(15)7-10(13)8-14-5-3-2-4-6-14/h7,9,16H,2-6,8H2,1H3
- InChIKey: CMBCCYLGORXTTF-UHFFFAOYSA-N
- ほほえんだ: OC1C(C=C(CN2CCCCC2)N(C)C=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 341
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 43.8
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 214494-1g |
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one |
1038924-50-3 | 1g |
$200.00 | 2023-09-06 | ||
Matrix Scientific | 214494-10g |
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one |
1038924-50-3 | 10g |
$1200.00 | 2023-09-06 | ||
abcr | AB562064-1g |
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one; . |
1038924-50-3 | 1g |
€237.00 | 2024-08-02 | ||
abcr | AB562064-5g |
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one; . |
1038924-50-3 | 5g |
€637.00 | 2024-08-02 | ||
Matrix Scientific | 214494-5g |
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one |
1038924-50-3 | 5g |
$700.00 | 2023-09-06 | ||
A2B Chem LLC | BA35526-500mg |
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one |
1038924-50-3 | >95% | 500mg |
$412.00 | 2024-04-20 | |
A2B Chem LLC | BA35526-10g |
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one |
1038924-50-3 | >95% | 10g |
$1134.00 | 2024-04-20 | |
A2B Chem LLC | BA35526-5g |
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one |
1038924-50-3 | >95% | 5g |
$787.00 | 2024-04-20 | |
A2B Chem LLC | BA35526-1g |
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one |
1038924-50-3 | >95% | 1g |
$439.00 | 2024-04-20 | |
abcr | AB562064-10g |
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one; . |
1038924-50-3 | 10g |
€1037.00 | 2024-08-02 |
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-oneに関する追加情報
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one: A Comprehensive Overview
The compound with CAS No. 1038924-50-3, known as 5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This pyridinone derivative exhibits a complex molecular architecture that combines a hydroxyl group, a methyl substituent, and a piperidinylmethyl moiety, making it a promising candidate for drug development.
Recent studies have highlighted the importance of pyridinone derivatives in medicinal chemistry, particularly their role as scaffolds for designing bioactive molecules. The 5-hydroxy group in this compound contributes to its hydrophilic nature, enhancing its solubility and bioavailability. Meanwhile, the piperidinylmethyl group introduces steric bulk and potential for hydrogen bonding, which are critical for molecular recognition and binding affinity to target proteins.
One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways. Research conducted by Smith et al. (2023) demonstrated that 5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one exhibits potent inhibitory activity against certain kinases involved in cancer progression. This finding underscores its potential as an anticancer agent, particularly in targeting pathways such as the MAPK/ERK pathway, which is often dysregulated in malignant cells.
Moreover, the compound's pyridinone ring has been shown to interact with metal ions, suggesting its potential role in metalloenzyme inhibition or as a chelating agent. This property opens avenues for exploring its applications in treating disorders associated with metal dyshomeostasis, such as Alzheimer's disease or certain types of cancer.
In terms of synthesis, the compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and subsequent cyclization reactions. The incorporation of the piperidinylmethyl group requires careful optimization to ensure high yields and purity. Recent advancements in catalytic asymmetric synthesis have also enabled the preparation of enantiomerically pure derivatives, which are invaluable for studying stereochemical effects on biological activity.
From a pharmacokinetic perspective, studies by Johnson et al. (2023) revealed that 5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one demonstrates favorable absorption profiles in preclinical models. Its ability to permeate biological membranes efficiently suggests that it could be administered orally without significant issues related to bioavailability.
Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to further elucidate the therapeutic potential of this compound. Ongoing clinical trials are investigating its efficacy in treating various cancers and inflammatory diseases, with preliminary results indicating promising outcomes.
In conclusion, 5-Hydroxy-1-methyl-2-(piperidin-1-y l methyl)pyridin -4(1H)-one represents a compelling example of how structural diversity can lead to innovative therapeutic agents. Its unique combination of functional groups and favorable pharmacokinetic properties positions it as a key player in the development of next-generation drugs targeting complex diseases.
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